molecular formula C16H32 B1619725 Cyclohexadecane CAS No. 295-65-8

Cyclohexadecane

Cat. No. B1619725
CAS RN: 295-65-8
M. Wt: 224.42 g/mol
InChI Key: JJWIOXUMXIOXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexadecane , with the chemical formula C₁₆H₃₂ , is a saturated hydrocarbon belonging to the alkane family. It is also known as hexadecane . This compound consists of a linear chain of sixteen carbon atoms, each bonded to two hydrogen atoms. Its molecular weight is approximately 224.43 g/mol .


Molecular Structure Analysis

The molecular structure of cyclohexadecane consists of a linear carbon backbone with alternating carbon-carbon (C-C) single bonds. The compound is nonpolar due to its symmetrical arrangement of atoms. Its IUPAC Standard InChI is: InChI=1S/C16H32/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H2 .

Scientific Research Applications

Molecular Dynamics and Conformational Properties

Cyclohexadecane (c-C16H32) has been studied using molecular dynamics to explore its conformational properties. This research provides insights into the relative populations of different isomeric conformers and the dynamics of transitions like gauche migration, which are key to understanding the behavior of such molecules at a molecular level (Renshi Zhang & W. Mattice, 1993).

Conformational Analysis in Different Phases

Studies have shown that cyclotetradecane and cyclohexadecane exhibit distinct conformational behaviors in various phases. For instance, cyclohexadecane adopts a diamond-lattice conformation in low-temperature solid phases but exists as a conformer mixture above certain temperatures (Gerd Borgen & J. Dale, 1970).

Thermal Stability in Microencapsulation

Cyclohexadecane has been utilized in the field of microencapsulation. For example, the thermal stability of microencapsulated n-octadecane can be significantly enhanced by creating expansion space within the microcapsules using cyclohexadecane (X. Zhang, X. Tao, K. Yick, & Y. Fan, 2005).

Environmental Applications

Research involving cyclohexadecane also extends to environmental applications. For example, the degradation of cyclohexadecane by certain bacterial strains like Rhodococcus sp. EC1 has been characterized, highlighting its potential role in bioremediation of cyclohexadecane and related hydrocarbons (Eun-Hee Lee & Kyung-Suk Cho, 2008).

Cyclohexadecane Derivatives in Organic Chemistry

In organic chemistry, new derivatives of cyclohexadecane, like trixol from Trixis vauthieri, have been isolated and structurally elucidated. Such discoveries contribute to the understanding of novel chemical structures and potential applications in various chemical industries (A. Ribeiro, D. Piló‐Veloso, O. Howarth, & C. Zani, 1999).

properties

CAS RN

295-65-8

Product Name

Cyclohexadecane

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

cyclohexadecane

InChI

InChI=1S/C16H32/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H2

InChI Key

JJWIOXUMXIOXQN-UHFFFAOYSA-N

SMILES

C1CCCCCCCCCCCCCCC1

Canonical SMILES

C1CCCCCCCCCCCCCCC1

Other CAS RN

295-65-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexadecane
Reactant of Route 2
Cyclohexadecane
Reactant of Route 3
Cyclohexadecane
Reactant of Route 4
Cyclohexadecane
Reactant of Route 5
Cyclohexadecane
Reactant of Route 6
Cyclohexadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.